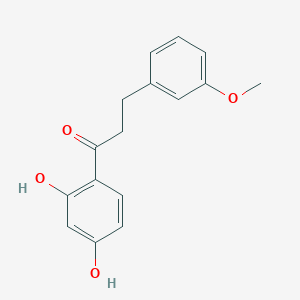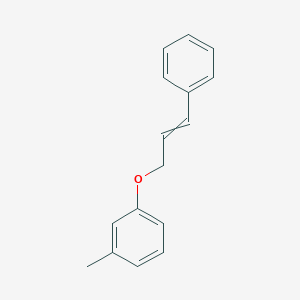
1-Methyl-3-(3-phenylprop-2-enoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-phenylprop-2-enoxy)benzene is an organic compound with the molecular formula C16H16O. It is a benzene derivative characterized by the presence of a methyl group and a phenylprop-2-enoxy group attached to the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-phenylprop-2-enoxy)benzene typically involves the reaction of 1-methyl-3-hydroxybenzene with 3-phenylprop-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3-phenylprop-2-enoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Methyl-3-(3-phenylprop-2-enoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-phenylprop-2-enoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is crucial for its biological and chemical activity .
Comparison with Similar Compounds
- 1-Methyl-3-(3-phenylprop-2-enyl)benzene
- 1-Methyl-3-(3-phenylprop-2-ynyl)benzene
- 1-Methyl-3-(3-phenylprop-2-ol)benzene
Comparison: 1-Methyl-3-(3-phenylprop-2-enoxy)benzene is unique due to the presence of the phenylprop-2-enoxy group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the oxygen atom in the enoxy group influences its reactivity and interaction with other molecules, making it a valuable compound in various applications .
Properties
CAS No. |
918134-64-2 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-methyl-3-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C16H16O/c1-14-7-5-11-16(13-14)17-12-6-10-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
InChI Key |
MPLVYBORBIWQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


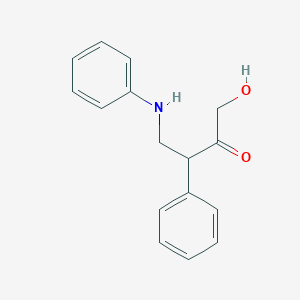
![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)

![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
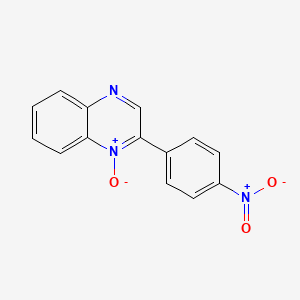
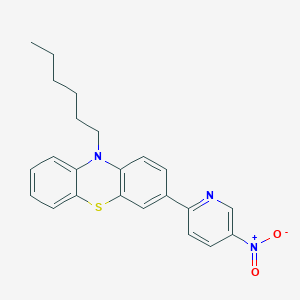
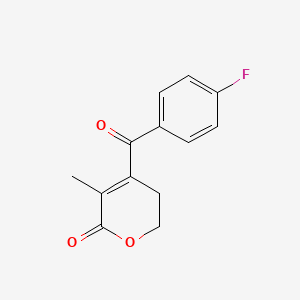
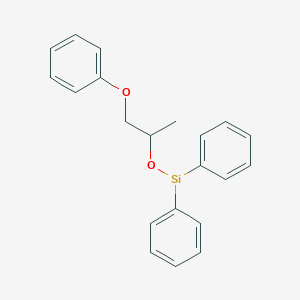
methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
